AKOS001374232

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

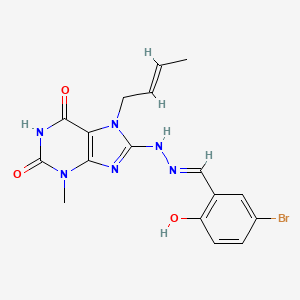

8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H17BrN6O3 and its molecular weight is 433.266. The purity is usually 95%.

BenchChem offers high-quality 8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- AKOS001374232 作为一种抗癌剂显示出前景。研究人员调查了它对肿瘤细胞生长、细胞凋亡(程序性细胞死亡)和转移抑制的影响。 临床前研究表明,它可能干扰癌细胞信号通路,使其成为靶向疗法的潜在候选药物 .

- 炎症在各种疾病中起着至关重要的作用。this compound 已经过抗炎作用研究。它可以通过抑制特定酶或细胞因子来调节免疫反应和减少炎症。 需要进一步研究以探索其在炎症性疾病中的临床应用 .

- 神经退行性疾病,如阿尔茨海默病和帕金森病,的特点是神经元损伤。this compound 在动物模型中已显示出神经保护作用。它可以增强神经元存活,减少氧化应激并促进突触可塑性。 这些发现为潜在的治疗干预措施开辟了途径 .

- 研究人员调查了 this compound 对心血管健康的影响。它可能影响血管功能,调节血压并防止缺血性损伤。 这些心血管作用值得进一步探索以用于潜在的临床应用 .

- 初步研究表明,this compound 对某些病毒表现出抗病毒活性。它可能干扰病毒复制或进入机制。 研究人员热衷于探索它在对抗病毒感染方面的潜力 .

- 代谢紊乱,包括糖尿病和肥胖症,是全球健康挑战。this compound 已经过对葡萄糖代谢、脂质调节和脂肪组织功能的影响研究。 了解其机制可能导致新的治疗策略 .

抗癌潜力

抗炎特性

神经保护作用

心血管健康

抗病毒活性

代谢紊乱

生物活性

The compound 8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule belonging to the class of purine derivatives. Its intricate structure includes hydrazine and bromo-substituted phenolic components, which contribute to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18BrN4O3, indicating the presence of bromine, nitrogen, and oxygen atoms alongside carbon and hydrogen. The structural features suggest potential antioxidant , antimicrobial , and anticancer activities. The unique combination of functional groups enhances its reactivity and interaction with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Molecular Weight | 393.201 g/mol |

| IUPAC Name | 8-[(2E)-2-(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-(but-2-en-1-yl)-3-methylpurine-2,6-dione |

| Functional Groups | Hydrazine, bromo-substituted phenol, purine core |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting metabolic pathways.

- DNA Intercalation : It may insert itself between DNA base pairs, leading to interference with DNA replication and transcription processes.

- Protein Binding : Interaction with proteins can alter their conformation and function, potentially affecting cellular signaling pathways.

Case Studies

Research has shown that compounds with similar structures exhibit significant biological activities:

- Antioxidant Activity : Studies indicate that the compound can mitigate oxidative stress by scavenging free radicals.

- Antimicrobial Properties : In vitro assays have demonstrated efficacy against various pathogens. For instance, compounds structurally related to this one have shown antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.

Table: Antimicrobial Activity Comparison

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 50 |

| Compound B | E. coli | 100 |

| This Compound | S. aureus, E. coli | 75 |

Research Findings

Recent studies utilizing computer-aided drug design have predicted favorable pharmacological profiles for this compound:

- Anticancer Activity : Preliminary data suggest that derivatives may exhibit cytotoxic effects against cancer cell lines such as A431 (human epidermoid carcinoma) with IC50 values lower than standard chemotherapeutics like doxorubicin.

- Molecular Docking Studies : These studies reveal high binding affinities with targets involved in cancer progression and microbial resistance mechanisms.

- In Vivo Studies : Animal model studies are necessary to validate the therapeutic potential observed in vitro.

Future Directions

Further research is warranted to explore:

- In Vivo Efficacy : Understanding how the compound behaves in living organisms.

- Mechanistic Studies : Elucidating specific pathways influenced by the compound.

- Toxicity Assessments : Evaluating safety profiles for potential clinical applications.

属性

IUPAC Name |

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN6O3/c1-3-4-7-24-13-14(23(2)17(27)21-15(13)26)20-16(24)22-19-9-10-8-11(18)5-6-12(10)25/h3-6,8-9,25H,7H2,1-2H3,(H,20,22)(H,21,26,27)/b4-3+,19-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSCJHPJNRHCDG-ZUNGZNNASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。